molecular formula C10H15N3O B1471290 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole CAS No. 1784672-78-1

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Katalognummer: B1471290
CAS-Nummer: 1784672-78-1
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: UHQFYWVPSAQEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability in drug candidates . The 1,2,4-oxadiazole ring is present in several commercial drugs and exhibits diverse biological activities, including anticancer, antibacterial, and antifungal properties . The structure of this compound is particularly valuable; it combines a 1,2,4-oxadiazole core substituted with a cyclobutyl group, which can influence the molecule's conformation and pharmacokinetics, and an azetidine moiety that serves as a versatile nitrogen-containing handle for further synthetic elaboration. This makes the compound an ideal intermediate for the design and synthesis of novel therapeutic agents. Research into analogous 1,3,4-oxadiazole compounds has demonstrated their potential as anticancer agents by inhibiting key biological targets such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, structural hybrids incorporating oxadiazole and other pharmacophores have shown enhanced and broadened antifungal activity in bioassays . As a research chemical, this compound provides a robust platform for investigating new mechanism-based approaches in the development of oncological and antimicrobial therapeutics. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFYWVPSAQEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity. The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is critical for optimizing its therapeutic potential.

Biologische Aktivität

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research.

Chemical Structure and Properties

The compound features a unique structural framework that includes an azetidine moiety and a cyclobutyl group, contributing to its biological activity. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, including this compound, which demonstrated potent activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been documented extensively. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that related oxadiazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell growth.
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Modulation of Signaling Pathways : Oxadiazoles may interfere with signaling pathways such as NF-kB and MAPK that are pivotal in inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study on oxadiazole derivatives, this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity
A series of experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli & S. aureus
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole Azetidin-3-ylmethyl Cyclobutyl C₁₀H₁₅N₃O 193.25 Hypothetical: Enhanced solubility due to azetidine; cyclobutyl may improve metabolic stability
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole Chloromethyl Cyclobutyl C₇H₉ClN₂O 186.61 Reactive chloromethyl group allows further derivatization
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride Benzyl 3-Azetidinyl C₁₂H₁₄N₃O·HCl 267.72 Hydrochloride salt improves solubility; benzyl group enhances lipophilicity
3-Phenyl-5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazole Phenyl 1H-Benzotriazol-1-ylmethyl C₁₅H₁₂N₄O 264.28 Antipicornaviral activity; planar benzotriazole moiety enables π-π interactions

Key Observations:

  • The cyclobutyl group (target and chloromethyl analogue) introduces strain, which may enhance metabolic stability by resisting oxidative degradation . Chloromethyl derivatives (e.g., CID 4068114) serve as synthetic intermediates for further functionalization, whereas the azetidinylmethyl group in the target compound may reduce reactivity, minimizing off-target interactions .

Pharmacological Activity Comparisons

Anti-Inflammatory Activity
  • 5-Methyl-3-phenyl-1,2,4-oxadiazole exhibits activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The phenyl group at position 3 likely engages cyclooxygenase (COX) via hydrophobic interactions .
  • Target Compound : The azetidinylmethyl group’s polarity may shift selectivity toward 5-lipoxygenase (5-LOX) inhibition, a dual COX/LOX mechanism observed in other 3,5-disubstituted oxadiazoles .
Anticancer Activity
  • 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole shows potent anti-breast cancer activity but risks cardiotoxicity due to dihydro-oxadiazole’s redox activity .
  • Target Compound : The cyclobutyl group’s rigidity and azetidine’s small size may reduce cardiotoxicity by avoiding redox cycling, though this requires validation .
Antiviral Activity
  • 3-Phenyl-5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazole demonstrates antipicornaviral effects via benzotriazole’s hydrogen-bonding capability .

Vorbereitungsmethoden

Preparation of Amidoxime Intermediates

Amidoximes are typically synthesized by reacting nitriles with hydroxylamine hydrochloride in the presence of a base in alcoholic solvents such as ethanol. This reaction proceeds under reflux conditions and yields the amidoxime intermediate necessary for oxadiazole formation.

Example procedure:

Step Reagents Conditions Outcome
1 Substituted benzonitrile + hydroxylamine hydrochloride + K2CO3 Ethanol, reflux 1 hour Formation of benzamidoxime derivatives

This method is well-documented and yields amidoximes in good purity, which can be isolated by solvent removal and extraction with ethyl acetate.

O-Acylation of Amidoximes

The amidoximes undergo O-acylation with aryl or aliphatic carboxylic acids or their acid chlorides to form O-acylamidoxime intermediates. This step is crucial to activate the amidoxime for subsequent cyclodehydration.

Typical conditions:

Step Reagents Conditions Outcome
2 Amidoxime + acid chloride or carboxylic acid + base (e.g., K2CO3) Anhydrous dichloromethane, room temperature, inert atmosphere Formation of O-acylamidoxime

Microwave irradiation can be employed to accelerate the reaction and improve yields.

Cyclodehydration to Form 1,2,4-Oxadiazole Ring

Cyclodehydration of O-acylamidoximes is the key ring-closing step to form the 1,2,4-oxadiazole heterocycle. This can be achieved under various conditions:

  • Heating in borate buffer (pH ~9.5) at ~90 °C for 2 hours.
  • Using dehydrating agents such as dibromotriphenylphosphorane (PPh3Br2).
  • Employing POCl3 or other cyclization reagents for ring closure.

This step is often performed in a one-pot manner after amidoxime formation and O-acylation, improving efficiency.

Representative Synthetic Scheme (Summarized)

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%)
1 Amidoxime formation 3-azetidin-3-ylmethyl nitrile derivative Hydroxylamine hydrochloride, K2CO3, EtOH, reflux Amidoxime intermediate 80-95
2 O-Acylation Amidoxime + cyclobutyl carboxylic acid or acid chloride K2CO3, DCM, inert atmosphere, microwave irradiation O-acylamidoxime intermediate 70-90
3 Cyclodehydration O-acylamidoxime Heating in borate buffer pH 9.5, 90 °C, 2 h or POCl3 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole 60-85

Mechanistic Insights and Optimization

Research indicates the cyclodehydration proceeds via a diacylhydrazine intermediate, with the reaction mechanism influenced by electron-donating and electron-withdrawing substituents on the aromatic or aliphatic moieties. Computational studies using Molecular Mechanics and semi-empirical methods support the proposed pathways and help optimize reaction conditions for better yields and selectivity.

Summary of Key Research Findings

Aspect Findings Reference
Amidoxime synthesis Efficient under reflux in ethanol with hydroxylamine hydrochloride and base
O-acylation Microwave-assisted reactions improve yield and reduce reaction time
Cyclodehydration mechanism Involves diacylhydrazine intermediate; PPh3Br2 and borate buffer effective cyclizing agents
Substituent introduction Azetidin-3-ylmethyl introduced via ketone intermediates derived from N-Boc azetidine-3-carboxylic acid
Yields and purity Overall yields range from 60% to 90% depending on conditions and substituents

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should resolve azetidine protons (δ 3.2–3.8 ppm) and cyclobutyl CH₂ groups (δ 1.6–2.1 ppm). ¹³C NMR confirms oxadiazole carbons (C=O at ~165 ppm) .
  • Infrared Spectroscopy (IR) : Look for oxadiazole ring vibrations at 1600–1650 cm⁻¹ (C=N stretching) and 950–980 cm⁻¹ (N–O bending) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 181.2349 (calculated for C₉H₁₅N₃O) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) at 1 mL/min to assess purity (>98%) .

What strategies are effective in resolving contradictions in biological activity data for oxadiazole derivatives?

Advanced Research Question
Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Solubility Artifacts : Use co-solvents like DMSO ≤0.1% to avoid false negatives. Validate with solubility studies via nephelometry .
  • Off-Target Interactions : Perform counter-screens against unrelated targets (e.g., kinases) to rule out nonspecific binding .
  • Metabolic Instability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Stabilize with prodrug strategies (e.g., ester masking of azetidine) .

Case Study : Inconsistent antimicrobial results for 3-benzyl-5-azetidine oxadiazole were resolved by standardizing MIC assays using CLSI guidelines and verifying membrane permeability via fluorescence microscopy .

What safety precautions are critical when handling azetidine-containing compounds in laboratory settings?

Basic Research Question

  • Toxicity Mitigation : Azetidines can release toxic amines upon decomposition. Use fume hoods and monitor airborne exposure with OSHA-approved detectors (e.g., PID for volatile amines) .
  • Reactivity Hazards : The chloromethyl group in precursors (e.g., 3-(chloromethyl)-5-isobutyl-1,2,4-oxadiazole) is a lachrymator. Quench excess reagents with aqueous NaHCO₃ before disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store compounds in amber glass under nitrogen at –20°C .

How can computational methods predict the pharmacokinetic profile of this compound?

Advanced Research Question

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~1.2), suggesting moderate lipophilicity. The topological polar surface area (TPSA = 51 Ų) indicates moderate blood-brain barrier penetration .
  • Metabolic Sites : CYP3A4-mediated oxidation at the azetidine methyl group is predicted via StarDrop’s WhichP450 module. Validate with in vitro metabolite ID using LC-MS/MS .
  • Protein Binding : Molecular docking (AutoDock Vina) against serum albumin (PDB: 1AO6) predicts binding affinity (ΔG ≈ –7.2 kcal/mol), suggesting high plasma protein binding .

What synthetic routes enable selective functionalization of the azetidine ring in this compound?

Advanced Research Question

  • N-Functionalization : Deprotonate azetidine with LDA at –78°C in THF, then alkylate with electrophiles (e.g., benzyl bromide) to introduce substituents .
  • Ring-Opening Reactions : Treat with HCl gas in dioxane to cleave the azetidine ring, forming a γ-chloroamine intermediate for further cross-coupling .
  • Photocatalysis : Use Ru(bpy)₃²⁺ under blue LED light to achieve C–H arylation at the azetidine β-position with aryl diazonium salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.